The synthesis of Fenclofenac typically involves several steps. A conventional approach includes:
In a more detailed method described in scientific literature, the reaction may involve refluxing the starting materials in methanol with sulfuric acid as a catalyst, followed by neutralization and crystallization processes .
Fenclofenac has the chemical formula . Its structure features:
These structural components contribute to its classification as an NSAID due to the presence of the carboxylic acid group . The molecular structure can be represented as follows:
Fenclofenac undergoes various chemical reactions typical of NSAIDs. Key reactions include:
The effectiveness of Fenclofenac in inhibiting these enzymes contributes significantly to its therapeutic effects.
The mechanism of action for Fenclofenac is primarily through the inhibition of cyclooxygenase enzymes. By blocking COX activity:
Research indicates that understanding Fenclofenac's interaction with COX enzymes can provide insights into developing new NSAIDs with improved safety profiles .
Fenclofenac exhibits several notable physical properties:
Chemical properties include:
Fenclofenac has been explored for various applications beyond its initial use as an NSAID:
Despite its withdrawal from many markets due to side effects, ongoing research may still uncover beneficial uses or inform the development of safer alternatives based on its chemical structure and mechanisms .
Fenclofenac (chemical name: [2-(2,4-Dichlorophenoxy)phenyl]acetic acid; molecular formula: C₁₄H₁₀Cl₂O₃; molecular weight: 297.1 g/mol) emerged in the late 1970s as a novel nonsteroidal anti-inflammatory drug (NSAID) targeting rheumatic diseases [4]. Its synthesis centered on an acetic acid derivative core, structurally characterized by a dichlorophenoxy phenyl group linked to the acetic acid moiety. This design aimed to optimize anti-inflammatory potency while mitigating gastrointestinal irritation associated with earlier NSAIDs like aspirin.
Early pharmacological studies demonstrated a dual mechanism: inhibition of prostaglandin synthesis (a hallmark NSAID trait) and mild immunosuppressive effects [4]. This immunosuppression was considered potentially beneficial for autoimmune-driven conditions like rheumatoid arthritis. Pharmacokinetic studies in healthy volunteers revealed key properties [1]:
Table 1: Key Pharmacokinetic Parameters of Fenclofenac in Humans (Single 600mg Dose) [1]
Parameter | Mean Value (±SD) | Significance |
---|---|---|
Terminal Half-life (t₁/₂) | 27.23 ± 1.8 hours | Supports twice-daily (b.i.d.) dosing regimen |
Volume of Distribution (Vd) | 14.7 ± 1.7 litres | Indicates distribution mainly in extracellular space |
Peak Plasma Concentration (Cₘₐₓ) | 63.5 ± 4.6 μg/mL | Achieved within 3–4 hours post-dose |
Time to Peak (Tₘₐₓ) | 3–4 hours | Indicates moderate absorption rate |
Steady-State Concentration (Cₛₛ) | 86.9 ± 5.7 μg/mL (600mg b.i.d.) | Achieved by day 4 of dosing |
Clinically, early trials confirmed its antirheumatic activity beyond mere analgesia. A 6-month study demonstrated significant improvements in rheumatoid arthritis patients, including reductions in articular index, morning stiffness, and serum markers like C-reactive protein (CRP), IgG, and rheumatoid factor [2]. This positioned fenclofenac as a potential disease-modifying agent, not just a symptomatic treatment.
Despite its promising pharmacokinetic profile and demonstrated efficacy, fenclofenac was withdrawn from major markets (including the UK and USA) in the 1980s [4]. This withdrawal was driven by emerging safety concerns that outweighed its therapeutic benefits:
The convergence of these unique adverse effects, coupled with the availability of alternative NSAIDs perceived as safer, led regulatory agencies to mandate its withdrawal. The discontinuation marked a significant example of post-marketing surveillance identifying unforeseen risks that were not fully apparent during initial clinical trials.
Table 2: Timeline and Primary Reasons for Fenclofenac Withdrawal [4]
Market | Approximate Withdrawal Timeframe | Primary Reasons for Withdrawal |
---|---|---|
United Kingdom | Mid-1980s | Thyroid function test interference, Lichenoid eruptions |
United States | Early-Mid 1980s | Thyroid effects, Safety profile relative to alternatives |
Other Markets | 1980s | Emerging safety signals (Thyroid, Skin), Market viability |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7